3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene
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Overview
Description
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings. This specific compound is characterized by the presence of methoxy groups at positions 3 and 7, a methylsulfanyl group at position 1, and a dihydrophenanthrene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthrene backbone, followed by the introduction of methoxy and methylsulfanyl groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrenequinones.
Reduction: Reduction reactions can convert the dihydrophenanthrene backbone to a fully saturated phenanthrene.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Phenanthrenequinones and related derivatives.
Reduction: Fully saturated phenanthrene derivatives.
Substitution: Various substituted phenanthrene compounds depending on the reagents used.
Scientific Research Applications
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity. The presence of methoxy and methylsulfanyl groups can influence the compound’s binding affinity and selectivity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethoxy-1,9-dimethyldibenzofuran: Similar in structure but with a dibenzofuran backbone.
1-Hydroxy-3,7-dimethoxyxanthone: Contains a xanthone moiety with methoxy groups at positions 3 and 7.
Uniqueness
3,7-Dimethoxy-1-(methylsulfanyl)-9,10-dihydrophenanthrene is unique due to the specific combination of methoxy and methylsulfanyl groups on the dihydrophenanthrene backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
112630-93-0 |
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Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3,7-dimethoxy-1-methylsulfanyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C17H18O2S/c1-18-12-5-7-14-11(8-12)4-6-15-16(14)9-13(19-2)10-17(15)20-3/h5,7-10H,4,6H2,1-3H3 |
InChI Key |
QCVMFYGLFNZALO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CC2)C(=CC(=C3)OC)SC |
Origin of Product |
United States |
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